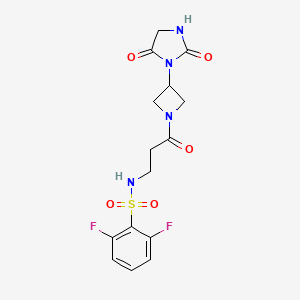
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16F2N4O5S and its molecular weight is 402.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed novel derivatives of related chemical structures aiming to explore their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a series of compounds were synthesized by reacting certain precursors with celecoxib derivatives, leading to products that were evaluated for their diverse biological activities. These investigations revealed compounds with promising anti-inflammatory and analgesic activities, with some derivatives displaying modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Antibacterial and Antimicrobial Activities
Further research has been conducted on sulfonamide derivatives bearing different moieties for their antibacterial potential. The synthesis of such compounds started with reactions involving N-2,3-dihydrobenzo[1,4]dioxin-6-amine with certain sulfonyl chlorides, leading to compounds tested against various Gram-negative and Gram-positive bacterial strains. This research demonstrates the scope of these chemical derivatives in developing potent therapeutic agents with antibacterial properties (Abbasi et al., 2016).
Anticancer Research
In the realm of anticancer research, the compound's derivatives have been synthesized and evaluated for their antiproliferative, antiangiogenic, and antitumoral activities. The studies focus on the synthesis of substituted phenyl benzenesulfonamides and their biological evaluation against cancer cell lines. The research underscores the importance of structural moieties and their impact on the biological activity of these compounds, highlighting their potential as anticancer agents (Fortin et al., 2011).
Enzyme Inhibition for Drug Discovery
Another significant area of application involves the synthesis of derivatives for enzyme inhibition, serving as a basis for drug discovery. For example, novel sulfonamides with benzodioxane and acetamide moieties were synthesized and investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer's disease, respectively. This research highlights the compound's derivatives as promising candidates for therapeutic intervention in these diseases (Abbasi et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O5S/c16-10-2-1-3-11(17)14(10)27(25,26)19-5-4-12(22)20-7-9(8-20)21-13(23)6-18-15(21)24/h1-3,9,19H,4-8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCXQYVPTBRDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

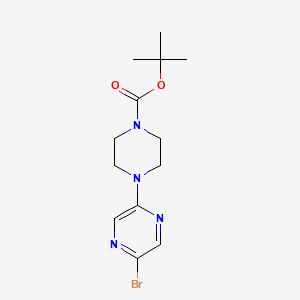
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)
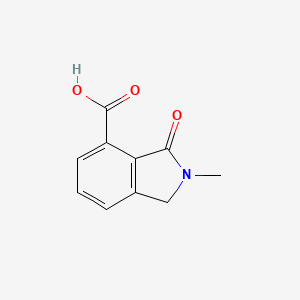
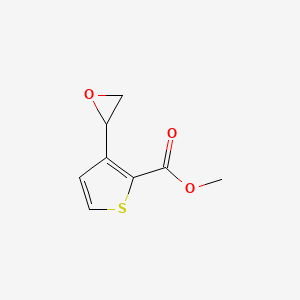
![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)
![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)

![5-bromo-2-chloro-N-{1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2926231.png)
![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)
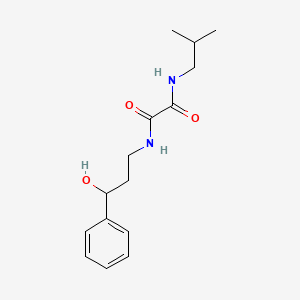
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)